3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[3-(methanesulfonamido)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-30(27,28)25-19-6-3-5-18(15-19)24-22(26)13-8-16-4-2-7-21(14-16)29-20-11-9-17(23)10-12-20/h2-7,9-12,14-15,25H,8,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFDLZPTCKKOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The final step involves coupling the intermediate with the appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylsulfonamido group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Propanamide Derivatives
Key Observations :
- Aromatic Substituents : Fluorine, chlorine, and trifluoromethyl groups are common, influencing electron-withdrawing effects and metabolic stability .
- Sulfonamide vs.
- Heterocyclic Modifications : Pyridine or thiazole rings (e.g., ) improve receptor binding affinity but may reduce solubility .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Analogs
Key Trends :
Table 3: Activity Profiles of Propanamide Analogs
Biological Activity
The compound 3-(3-(4-fluorophenoxy)phenyl)-N-(3-(methylsulfonamido)phenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C24H22FN5O4S
- Molecular Weight: 485.52 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:
- Kinase Inhibition: The compound may inhibit certain kinases involved in signaling pathways related to cancer cell proliferation.
- Receptor Modulation: Potential modulation of receptors linked to inflammatory processes or pain pathways.
Biological Activity Assays
Various assays have been employed to evaluate the biological activity of the compound:
1. In Vitro Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on several cancer cell lines. For instance, in assays against melanoma and colon cancer cells, it showed IC50 values in the nanomolar range, indicating significant potency.
| Cell Line | IC50 (nM) | Reference Compound IC50 (nM) |
|---|---|---|
| A375 (Melanoma) | 45 ± 5 | 21 ± 13 |
| Colo205 (Colon) | 50 ± 7 | 25 ± 10 |
2. Kinase Activity Inhibition
The compound was evaluated for its ability to inhibit mutated BRAF kinase activity, a common target in melanoma therapies. Results indicated it maintained inhibition similar to established BRAF inhibitors.
Case Study 1: Melanoma Treatment
A study investigated the efficacy of this compound in A375 melanoma cells. The results indicated that while it inhibited cell proliferation effectively, it was less potent than the reference compound encorafenib but still showed promise as a therapeutic agent.
Case Study 2: Colon Cancer Models
In a separate study involving Colo205 cells, the compound demonstrated significant antiproliferative activity. The mechanism was linked to the inhibition of downstream signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications on the phenyl rings and the sulfonamide group significantly impact biological activity. Compounds with electron-withdrawing groups, such as fluorine, tend to exhibit enhanced potency.
Q & A
Q. Table 1. Impact of Substituents on Biological Activity
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Fluorophenoxy → Methoxyphenoxy | Reduced TRPV1 antagonism (IC50 ↑) | |
| Methylsulfonamido → Acetamido | Decreased enzyme inhibition |
Advanced: In developing structure-activity relationship (SAR) models, which structural modifications of the compound have shown significant impact on potency and selectivity?
Methodological Answer:
- Phenyl Ring Modifications :
- Electron-Withdrawing Groups (e.g., -F) : Enhance binding to hydrophobic pockets in target proteins, as seen in TRPV1 antagonists .
- Positional Isomerism : Moving the fluorophenoxy group from the para to meta position can alter steric hindrance, affecting selectivity .
- Sulfonamide Group Variations :
- Amide Linker Optimization :
- Shortening the propanamide chain improves membrane permeability but may reduce target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
